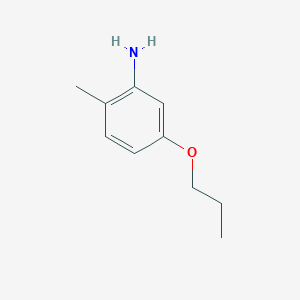
2-Methyl-5-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-propoxyaniline is an organic compound belonging to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms on the benzene ring are replaced by other substituents. This compound is characterized by a benzene ring substituted with a methyl group at the second position and a propoxy group at the fifth position, along with an amino group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-5-propoxyaniline can be synthesized through various synthetic routes. One common method involves the nitration of 2-methylpropanol to produce 2-methyl-5-nitropropane, followed by reduction to form 2-methyl-5-aminopropane. This intermediate is then reacted with aniline to yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and subsequent reactions with aniline derivatives.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-propoxyaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve halogenation, where reagents like bromine (Br₂) or chlorine (Cl₂) are used.
Major Products Formed:
Oxidation: The oxidation of this compound can produce various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-propoxyaniline has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biological studies to investigate the effects of aniline derivatives on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methyl-5-propoxyaniline exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-ethoxyaniline
2-Methyl-5-butoxyaniline
2-Methyl-5-hexoxyaniline
Eigenschaften
CAS-Nummer |
918445-06-4 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-methyl-5-propoxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6,11H2,1-2H3 |
InChI-Schlüssel |
POIUBBFYVAZOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)

![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)

![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)


![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)


![Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B15172748.png)
